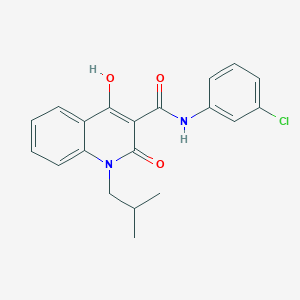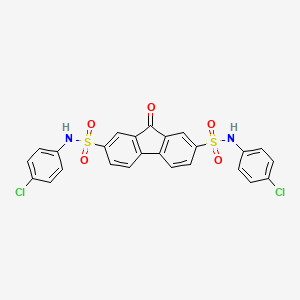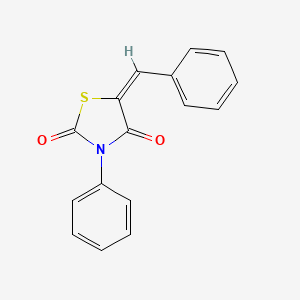![molecular formula C34H14Cl2O2 B11989107 Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro- CAS No. 65122-11-4](/img/structure/B11989107.png)
Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro- is a complex organic compound with the molecular formula C34H16Cl2O2 This compound is known for its unique structure, which includes multiple fused aromatic rings and chlorine substituents
Preparation Methods
The synthesis of Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of a precursor compound, followed by cyclization and chlorination to introduce the chlorine atoms at specific positions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.
Biology: Researchers investigate its interactions with biological molecules to understand its potential biological activity.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anticancer activity . Additionally, the compound may interact with cellular proteins, affecting various signaling pathways.
Comparison with Similar Compounds
Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro- can be compared with other similar compounds, such as:
Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione: This compound lacks the chlorine substituents, which may affect its chemical reactivity and biological activity.
6,15-dimethoxy-Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione: The presence of methoxy groups in this compound introduces different electronic and steric effects, leading to variations in its properties.
Properties
CAS No. |
65122-11-4 |
|---|---|
Molecular Formula |
C34H14Cl2O2 |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
9,24-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21(26),22,24,28,33-hexadecaene-12,27-dione |
InChI |
InChI=1S/C34H14Cl2O2/c35-15-1-3-17-19-5-7-21-24-10-12-26-32-20(18-4-2-16(36)14-28(18)34(26)38)6-8-22(30(24)32)23-9-11-25(31(19)29(21)23)33(37)27(17)13-15/h1-14H |
InChI Key |
DCRJAUKEOAHQJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=CC=C4C5=C6C(=CC=C7C6=C(C=C5)C8=C(C7=O)C=C(C=C8)Cl)C9=C4C3=C2C=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol](/img/structure/B11989042.png)


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11989053.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11989061.png)


![9-Bromo-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989085.png)
![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11989091.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11989096.png)
![2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B11989102.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989113.png)
